
1-Bromo-2-fluoro-3-iodobenzene
Overview
Description
1-Bromo-2-fluoro-3-iodobenzene (CAS: 202865-73-4) is a trihalogenated aromatic compound featuring bromine, fluorine, and iodine substituents at the 1-, 2-, and 3-positions of the benzene ring, respectively. This compound is a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its halogen substituents enable diverse reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) . Its iodine atom enhances utility in radiolabeling applications, while fluorine and bromine contribute to electronic and steric effects that influence regioselectivity in substitution reactions. Commercial availability is noted at 25g for 200.00 €, reflecting moderate accessibility .
Preparation Methods
Detailed Preparation Steps and Conditions
Diazotization Bromination Reaction
- Starting Material : 1-fluoro-2-amino-3-nitrobenzene.
- Reagents : Concentrated hydrobromic acid (HBr), cuprous bromide (CuBr) as catalyst, sodium nitrite (NaNO2).
- Conditions : The amine is diazotized by reaction with sodium nitrite under acidic conditions at room temperature, followed by bromination catalyzed by CuBr.
- Molar Ratios : 1-fluoro-2-amino-3-nitrobenzene : HBr : CuBr : NaNO2 = 1 : 3 : 0.5 : 1.3.
- Outcome : Formation of 1-fluoro-2-bromo-3-nitrobenzene with yields around 82%.
Reduction Reaction
- Starting Material : 1-fluoro-2-bromo-3-nitrobenzene.
- Reagents : Raney nickel catalyst, hydrogen gas.
- Solvent : Methanol or isopropanol.
- Conditions : Hydrogenation at room temperature under hydrogen pressure (1.0–1.5 MPa) for 5–7 hours.
- Catalyst Ratio : Weight ratio of substrate to Raney nickel approximately 20:1.
- Outcome : Conversion to 1-fluoro-2-bromo-3-aminobenzene with yields of 97–98%.
Diazotization Iodination Reaction
- Starting Material : 1-fluoro-2-bromo-3-aminobenzene.
- Reagents : Sodium nitrite, concentrated sulfuric acid, potassium iodide or hydrogen iodide.
- Conditions : Diazotization with sodium nitrite under acidic aqueous conditions at room temperature, followed by iodination with potassium iodide added dropwise.
- Molar Ratios : Aminobenzene : NaNO2 = 1 : 0.8–1.3; iodide salt : aminobenzene = 0.8–1.4 : 1.
- Workup : Extraction with methylene chloride, washing with sodium sulfite, sodium hydroxide, and water.
- Outcome : 1-fluoro-2-bromo-3-iodobenzene obtained in 75–80% yield.
Reaction Conditions and Yields Summary Table
Step | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Diazotization Bromination | 1-fluoro-2-amino-3-nitrobenzene | HBr, CuBr, NaNO2 | Room temp, dropwise addition, 5 h | ~82 | CuBr catalyst critical for bromination |
Reduction | 1-fluoro-2-bromo-3-nitrobenzene | Raney Ni, H2 (1–1.5 MPa), MeOH or IPA | Room temp, 5–7 h | 97–98 | High selectivity, mild conditions |
Diazotization Iodination | 1-fluoro-2-bromo-3-aminobenzene | NaNO2, H2SO4, KI or HI | Room temp, dropwise addition, 4 h | 75–80 | Efficient iodine utilization |
Research Findings and Advantages
- Safety and Mild Conditions : All steps proceed at or near room temperature, minimizing thermal hazards.
- High Selectivity : The diazotization reactions allow selective substitution at desired positions on the aromatic ring.
- High Yield and Purity : The process yields high-purity 1-bromo-2-fluoro-3-iodobenzene with overall good yields.
- Industrial Feasibility : The method uses inexpensive reagents and catalysts, with straightforward workup and purification, suitable for scale-up.
- Iodine Utilization : The iodination step minimizes iodine loss, improving cost-effectiveness.
Notes on Variations and Optimization
- The choice of solvent in the reduction step (methanol vs. isopropanol) can be adjusted based on availability and scale.
- The hydrogen pressure and catalyst loading can be optimized to balance reaction time and catalyst cost.
- The molar ratios of reagents in diazotization steps are critical for maximizing yield and minimizing side reactions.
- Washing steps after iodination are essential to remove residual iodine and byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The presence of halogen atoms makes this compound susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines can replace the halogen atoms.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives where the halogen atoms are replaced by nucleophiles.
Scientific Research Applications
1-Bromo-2-fluoro-3-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-iodobenzene involves its reactivity towards electrophiles and nucleophiles. The presence of multiple halogen atoms on the benzene ring influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs include:
Key Observations :
- Positional Isomerism : The relative positions of halogens significantly alter reactivity and physical properties. For example, 1-Bromo-3-fluoro-2-iodobenzene (similarity 0.85) exhibits higher structural similarity to the target compound than 1-Bromo-4-fluoro-2-iodobenzene (similarity 0.75), likely due to closer halogen proximity .
Physicochemical Properties
- Boiling/Melting Points : While direct data for this compound is unavailable, analogs like 3-Bromo-2-chloro-6-methylpyridine (bp: 38°C) suggest that heavier halogens (e.g., iodine) increase boiling points due to higher molecular mass .
- Density and Reactivity : Iodine’s polarizability may increase density compared to bromine/chlorine analogs. Fluorine’s electronegativity also deactivates the ring, directing substitutions to meta/para positions relative to halogens .
Biological Activity
1-Bromo-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C₆H₃BrFI, characterized by the presence of three halogen atoms—bromine, fluorine, and iodine—attached to a benzene ring. The presence of these halogens influences its reactivity and interactions with biological systems.
Property | Value |
---|---|
Molecular Weight | 317.35 g/mol |
Melting Point | Approximately 84-85 °C |
Log P (Octanol/Water) | Varies (Lipophilicity) |
Halogenated compounds like this compound are known to act as electrophiles, interacting with various enzymes and receptors in biological systems. The specific mechanisms include:
- Enzyme Interaction : These compounds can inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Binding : They may bind to receptors, influencing signaling pathways crucial for cellular function.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its lipophilicity and molecular structure. Key pharmacokinetic parameters include:
- Bioavailability : Factors such as solubility and permeability affect how well the compound is absorbed in biological systems.
- Metabolism : The compound may undergo metabolic transformations that can either activate or deactivate its biological activity.
Biological Activity
Research indicates that halogenated aromatic compounds often exhibit antimicrobial and anticancer properties. Specific findings related to this compound include:
- Antimicrobial Activity : Studies have suggested potential efficacy against various bacterial strains due to the compound's ability to disrupt bacterial cell membranes.
- Anticancer Properties : Some derivatives of halogenated benzenes have shown promise in targeting cancer cells by inducing apoptosis or inhibiting cell proliferation.
Case Studies
Several studies have explored the biological activity of halogenated compounds similar to this compound:
- Antifungal Studies : Research involving compounds with similar halogen substitutions demonstrated significant antifungal activity against Candida species.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that certain halogenated compounds could inhibit tumor growth by inducing cell cycle arrest.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Bromo-2-fluoro-3-iodobenzene to achieve high regioselectivity?
- Methodological Answer :
- Use directed ortho-metalation with organometallic reagents (e.g., LDA or Grignard) to position halogens selectively .
- Alternatively, employ halogen-exchange reactions (e.g., Finkelstein reaction for iodine substitution) under controlled conditions (e.g., NaI in acetone) .
- Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and reaction time.
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm fluorine position ( to -120 ppm for aromatic F) and NMR to identify coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected m/z ~300.89) .
- X-ray Crystallography : Resolve structural ambiguities in regiochemistry, especially when positional isomers are possible .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of halogenated benzene derivatives like this compound?
- Methodological Answer :
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) to isolate pure samples, as impurities significantly alter melting points .
- Analytical Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting points, GC for purity) and literature sources (e.g., CRC Handbook ).
- Documentation : Report solvent systems and heating rates for reproducibility, as these factors influence observed properties .
Q. What strategies mitigate competing side reactions during the synthesis of polyhalogenated benzenes (e.g., over-halogenation or dehalogenation)?
- Methodological Answer :
- Temperature Control : Maintain low temperatures (-78°C to 0°C) during halogenation to suppress radical pathways or unintended substitutions .
- Catalysts : Use CuI or Pd catalysts for selective cross-coupling (e.g., Ullmann reaction) to avoid multiple halogenations .
- Stepwise Halogenation : Introduce halogens sequentially (e.g., bromine first, then iodine) to reduce steric and electronic conflicts .
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings (e.g., iodine vs. bromine as leaving groups) .
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to optimize reaction rates and selectivity using COSMO-RS models .
- Hammett Parameters : Correlate substituent effects (e.g., -F vs. -I) with reaction outcomes to guide experimental design .
Q. Key Notes
Properties
IUPAC Name |
1-bromo-2-fluoro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBOPKUWEXVTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597726 | |
Record name | 1-Bromo-2-fluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958458-89-4 | |
Record name | 1-Bromo-2-fluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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